Calcitriol monohydrate
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Overview
Description
Calcitriol monohydrate, also known as 1,25-dihydroxycholecalciferol, is the active form of vitamin D3. It plays a crucial role in calcium and phosphate homeostasis in the human body. Calcitriol is produced in the kidneys from its precursor, calcifediol, and is essential for maintaining healthy bones and teeth. It is also used as a medication to treat conditions such as hypocalcemia and secondary hyperparathyroidism, particularly in patients undergoing chronic renal dialysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcitriol monohydrate can be synthesized through a multi-step process starting from 7-dehydrocholesterol. The synthesis involves several key steps:
UV Irradiation: 7-dehydrocholesterol is exposed to ultraviolet light to form previtamin D3.
Thermal Isomerization: Previtamin D3 undergoes thermal isomerization to form vitamin D3 (cholecalciferol).
Hydroxylation: Vitamin D3 is hydroxylated in the liver to form calcifediol (25-hydroxyvitamin D3).
Further Hydroxylation: Calcifediol is further hydroxylated in the kidneys by the enzyme 1α-hydroxylase to produce calcitriol (1,25-dihydroxyvitamin D3).
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Calcitriol monohydrate undergoes various chemical reactions, including:
Oxidation: Calcitriol can be oxidized to form calcitroic acid.
Reduction: Reduction reactions can modify the hydroxyl groups on the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Solvents: Organic solvents such as methanol, ethanol, and chloroform are frequently used.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of calcitriol, which can have different biological activities .
Scientific Research Applications
Calcitriol monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: Calcitriol is studied for its role in cellular differentiation and proliferation.
Medicine: It is used in the treatment of conditions such as osteoporosis, psoriasis, and certain cancers.
Mechanism of Action
Calcitriol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues. Upon binding, the calcitriol-VDR complex interacts with the retinoid X receptor (RXR) to form a heterodimer. This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This genomic mechanism leads to increased absorption of calcium and phosphate from the gastrointestinal tract, reabsorption of calcium in the kidneys, and release of calcium from bones .
Comparison with Similar Compounds
Similar Compounds
Calcifediol: The immediate precursor of calcitriol, with weaker affinity for the VDR.
Calcipotriol: A synthetic derivative of calcitriol used in the treatment of psoriasis.
Uniqueness
Calcitriol is unique due to its high potency and specific role in calcium and phosphate homeostasis. Unlike its precursors and analogs, calcitriol has a direct and significant impact on gene expression related to calcium metabolism, making it the most active form of vitamin D in the human body .
Properties
CAS No. |
77326-95-5 |
---|---|
Molecular Formula |
C27H46O4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate |
InChI |
InChI=1S/C27H44O3.H2O/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2;/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3;1H2/b20-10+,21-11-;/t18-,22-,23-,24+,25+,27-;/m1./s1 |
InChI Key |
VMBWEMQRTFKRSU-RFHBVEJWSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C.O |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C.O |
Origin of Product |
United States |
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